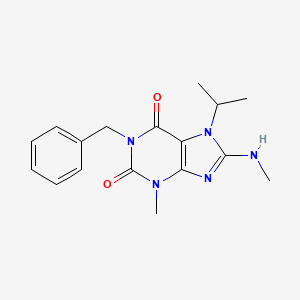![molecular formula C12H18N2O B2757069 2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2201871-72-7](/img/structure/B2757069.png)
2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring has a molecular weight of 162.2316 .Chemical Reactions Analysis
Chemical reactions involving pyrrolidine and pyridine rings can be quite diverse. For instance, a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved through the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Applications De Recherche Scientifique
Synthesis and Reactivity
- The study by Pan and Shevlin (1997) explores the chemistry of N-methyl-3-dehydropyridinium ylid, demonstrating its reactivity and potential for generating various derivatives through reactions with hydrogen halides or CO2. This highlights the compound's utility in synthetic organic chemistry, particularly in the synthesis of pyridine derivatives (Pan & Shevlin, 1997).
Coordination Chemistry and Ligand Behavior
- Schulz et al. (2004) discuss the crystal structure of monoalkylated 4'-aryl-substituted terpyridines, indicating the compound's potential as a ligand in coordination chemistry. This research suggests its application in the design of new metal complexes with potential catalytic, electronic, or photonic properties (Schulz et al., 2004).
Catalysis
- Research on the use of polymer-protected palladium colloids in catalyzing H−D exchange between D2O and various N-heterocycles, including pyridines, reveals the compound's relevance in catalysis. Such studies demonstrate its role in facilitating isotopic labeling and understanding reaction mechanisms (Guy & Shapley, 2009).
Supramolecular Chemistry
- The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, as reviewed by Halcrow (2005), present the compound as a versatile ligand. It underlines its applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).
Chemical Stability and Interactions
- Silva et al. (2021) examine pyridines as potential phase-partitioning oil field tracers, evaluating their chemical stability and interactions with sedimentary rocks under reservoir conditions. This study indicates the practical applications of pyridine derivatives in the oil and gas industry for reservoir characterization and monitoring (Silva et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is the cholinergic receptor ligand . This compound is an optically active nicotine analog and a tobacco alkaloid .
Mode of Action
This compound interacts with the cholinergic receptor ligand, displaying antinociceptive effects . This interaction results in changes in the receptor’s activity, leading to the observed effects.
Biochemical Pathways
It is known that the compound interacts with the cholinergic receptor ligand, which plays a crucial role in various biochemical pathways, including pain perception .
Result of Action
The interaction of this compound with the cholinergic receptor ligand results in antinociceptive effects . This means that the compound can reduce the sensation of pain, which could be beneficial in various therapeutic contexts.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when used for electronic cigarette products, the usage amount is lower, and the satisfaction and throat-hitting feeling are strong, leading to a good sensory experience .
Propriétés
IUPAC Name |
2-methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-5-3-7-12(13-10)15-9-11-6-4-8-14(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTASINNGVRIFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2756986.png)
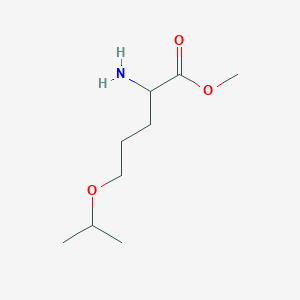
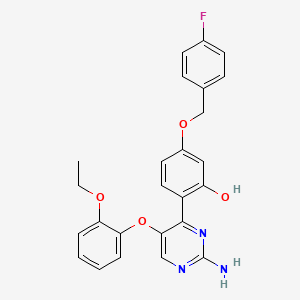
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2756992.png)


![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2757001.png)
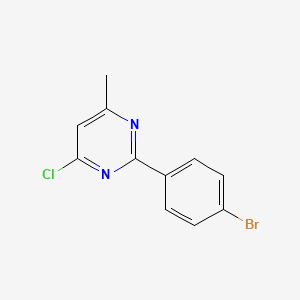
![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)
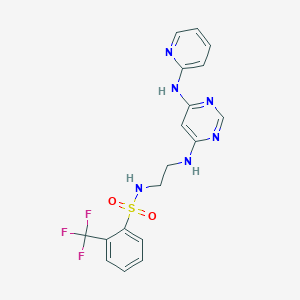

![N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2757007.png)
